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molecular formula C11H7ClO B1627637 3-Chloronaphthalene-1-carboxaldehyde CAS No. 58782-64-2

3-Chloronaphthalene-1-carboxaldehyde

Cat. No. B1627637
M. Wt: 190.62 g/mol
InChI Key: OAPWTWWAAZUPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06511978B1

Procedure details

The compound of Preparation 36-2) (3.00 g, 11.7 mmol) and trimethylamine-N-oxide dihydrate(3.90 g, 35.1 mmol) were added to a solvent mixture of DMSO(10 ml) and methylenechloride(5 ml), and the resulting mixture was stirred for 3 hours at room temperature. Ethylacetate(100 ml) was added and the mixture thus obtained was washed three times with aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to column chromatography(eluent: hexane/ethylacetate=9/1, v/v) to give 1.80 g(9.44 mmol, Yield 81%) of the title compound.
Name
trimethylamine-N-oxide dihydrate
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
O.O.C[N+]([O-])(C)C.[CH3:8]S(C)=O.[CH2:12]([Cl:14])Cl.C(O[C:18](=[O:20])[CH3:19])C.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25]C.C(O[C:30](=O)[CH3:31])C>>[Cl:14][C:12]1[CH:8]=[C:19]([CH:18]=[O:20])[C:21]2[C:30]([CH:31]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2 |f:0.1.2,6.7|

Inputs

Step One
Name
trimethylamine-N-oxide dihydrate
Quantity
3.9 g
Type
reactant
Smiles
O.O.C[N+](C)(C)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OC(C)=O
Step Four
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
WASH
Type
WASH
Details
was washed three times with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C2=CC=CC=C2C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.44 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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